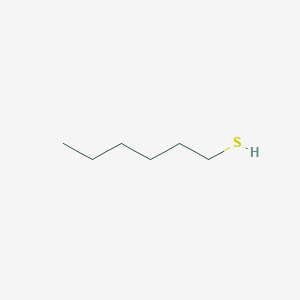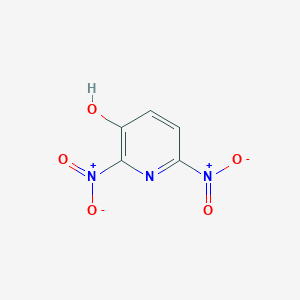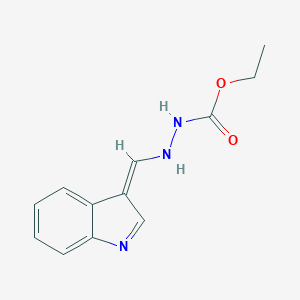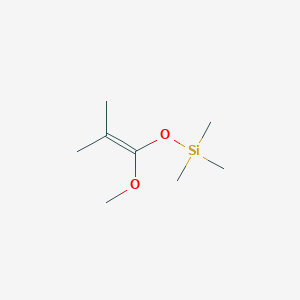
Diméthylcétène Méthyl Triméthylsilyl Acétal
Vue d'ensemble
Description
Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-, also known as (1-methoxy-2-methylprop-1-enoxy)-trimethylsilane, is a derivative of alkane that can be used as a silane reagent . It acts as a catalyst or initiator in group-transfer polymerization . It is also used as a versatile reagent in conjugate addition and aldol reactions .
Molecular Structure Analysis
The molecular formula of this compound is C8H18O2Si. The molecule contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 aliphatic ether .Chemical Reactions Analysis
This compound is used as a catalyst or initiator in group-transfer polymerization . It is also used as a versatile reagent in conjugate addition and aldol reactions .Applications De Recherche Scientifique
Synthèse de β-lactames chiraux
Ce composé a été utilisé dans la synthèse de β-lactames chiraux . Il réagit avec les (S)-alkylidène (1-aryléthyl)amines en présence de tétrachlorure de titane comme catalyseur . Les β-lactames chiraux sont importants car on les retrouve dans de nombreux composés biologiquement actifs et médicaments.
Catalyseur ou initiateur dans la polymérisation par transfert de groupe
Le diméthylcétène méthyl triméthylsilyl acétal peut agir comme catalyseur ou initiateur dans la polymérisation par transfert de groupe
Mécanisme D'action
Target of Action
It is known to be used in the synthesis of chiral β-lactams , suggesting that it may interact with enzymes or proteins involved in this process.
Mode of Action
Dimethylketene Methyl Trimethylsilyl Acetal is used as a reagent in chemical reactions . It reacts with (S)-alkylidene(1-arylethyl)amines in the presence of titanium tetrachloride .
Biochemical Pathways
The compound is involved in the synthesis of chiral β-lactams . β-lactams are a class of antibiotics that include penicillins and cephalosporins. They inhibit the synthesis of the peptidoglycan layer of bacterial cell walls. The peptidoglycan layer is important for cell wall structural integrity.
Result of Action
The result of the action of Dimethylketene Methyl Trimethylsilyl Acetal is the production of chiral β-lactams . These compounds have significant pharmaceutical applications, particularly as antibiotics. The specific molecular and cellular effects would depend on the particular β-lactam synthesized.
Action Environment
The action of Dimethylketene Methyl Trimethylsilyl Acetal is influenced by various environmental factors. For instance, the presence of titanium tetrachloride is necessary for it to react with (S)-alkylidene(1-arylethyl)amines . Additionally, the compound should be stored under inert gas and away from moisture, as it decomposes in the presence of moisture . The compound is also flammable, and precautions should be taken to keep it away from heat sources, sparks, and open flames .
Propriétés
IUPAC Name |
(1-methoxy-2-methylprop-1-enoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(9-3)10-11(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOGVQJEBGEKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(OC)O[Si](C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073470 | |
| Record name | Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31469-15-5 | |
| Record name | Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031469155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-2-methyl-1-trimethyl- siloxypropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Dimethylketene Methyl Trimethylsilyl Acetal useful in polymerization reactions?
A: Dimethylketene methyl trimethylsilyl acetal (MTDA) acts as an effective initiator for Group Transfer Polymerization (GTP) [, ]. Specifically, it's been successfully used in the polymerization of N-substituted maleimides [] and N,N-diethylacrylamide [].
Q2: How does MTDA function as an initiator in Group Transfer Polymerization?
A: While the exact mechanism is not fully elaborated in the provided research, MTDA, like other silyl ketene acetals, can generate enolate equivalents under specific reaction conditions []. These enolate species can initiate the polymerization of activated monomers like methacrylates and acrylamides.
Q3: Is MTDA's reactivity in GTP comparable to other common monomers like Methyl Methacrylate (MMA)?
A: Research indicates that N-phenylmaleimide (NPM), when polymerized with MTDA as an initiator, exhibits higher reactivity than MMA in GTP copolymerization reactions []. In fact, NPM can hinder MMA polymerization at low concentrations [].
Q4: Are there limitations to using MTDA in GTP?
A: While effective for some monomers, MTDA doesn't guarantee living polymerization characteristics in all cases. For example, polymerization of NPM with MTDA as initiator didn't exhibit the typical traits of a living polymerization [].
Q5: Beyond polymerization, what other synthetic applications utilize MTDA?
A: MTDA serves as an excellent reagent in various organic reactions. It's particularly valuable as a substitute for methyl isobutyrate enolate []. For instance, it has been successfully employed in a total synthesis of (+)-mycalamide A, specifically in a Yb(OTf)3-TMSCl-catalyzed cross-aldol reaction []. In this reaction, MTDA reacted with an acid-sensitive aldehyde without causing epimerization [], showcasing its mild reactivity and versatility.
Q6: Are there any safety concerns associated with handling MTDA?
A: MTDA is categorized as an irritant and flammable substance []. It's also moisture-sensitive, necessitating handling in a well-ventilated area (fume hood) and storage under appropriate conditions to prevent degradation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


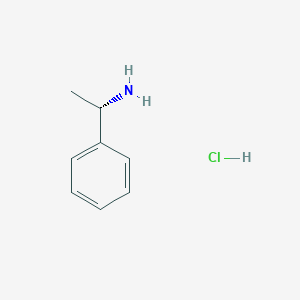
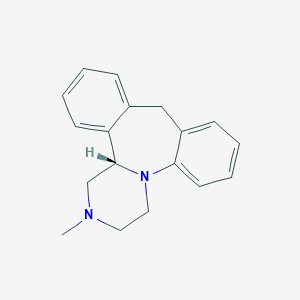
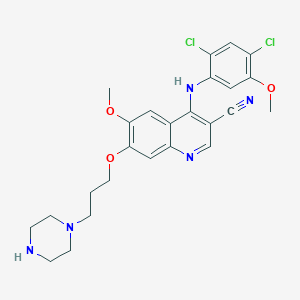
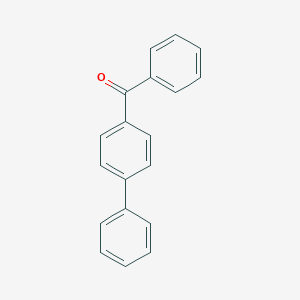
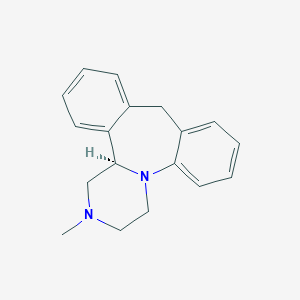
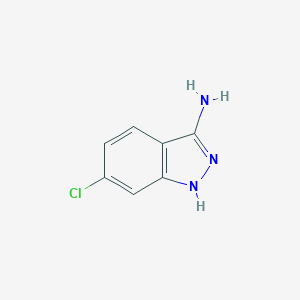
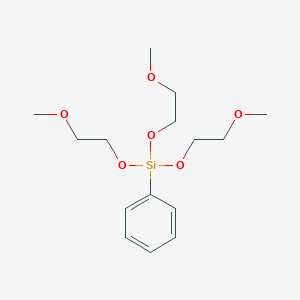
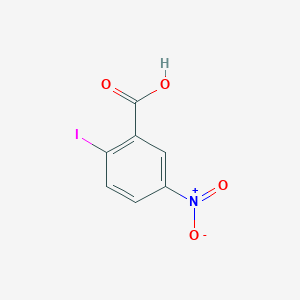
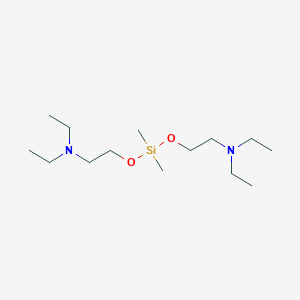
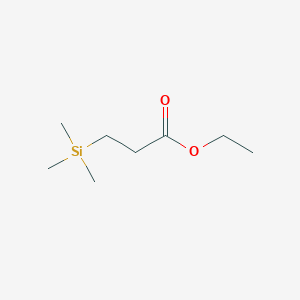
![2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester](/img/structure/B106879.png)
